molecular formula C6H7NO4 B12873733 Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate CAS No. 753486-91-8

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate

Cat. No.: B12873733
CAS No.: 753486-91-8
M. Wt: 157.12 g/mol
InChI Key: SJNQSIRDIFAHOH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine hydrochloride with a suitable β-keto ester under refluxing methanolic conditions . This reaction yields the desired isoxazole derivative after several hours of heating.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized isoxazole derivatives.

Scientific Research Applications

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-hydroxy-3-methylisoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylate groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

753486-91-8

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H7NO4/c1-3-4(5(8)10-2)6(9)11-7-3/h7H,1-2H3

InChI Key

SJNQSIRDIFAHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1)C(=O)OC

Origin of Product

United States

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